molecular formula C16H19N7O B2752537 N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide CAS No. 1281094-71-0

N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide

Cat. No. B2752537
CAS RN: 1281094-71-0
M. Wt: 325.376
InChI Key: KQBMKBZOJZXIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is also known as CX717 and has been extensively studied for its cognitive-enhancing effects.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory and learning in animal models and human clinical trials. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action

The exact mechanism of action of N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide is not fully understood. However, it is believed to enhance cognitive function by modulating the activity of the glutamate receptor system in the brain. This leads to increased synaptic plasticity and improved memory and learning.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function. Additionally, it has been shown to increase blood flow to the brain, which may also contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide in lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the neurobiology of learning and memory. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects. Finally, there is a need for more studies on the long-term effects of this compound on cognitive function.

Synthesis Methods

The synthesis of N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide involves the reaction of 1-cyanocyclohexylamine with 3-(1H-1,2,3,4-tetrazol-1-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with acetic acid to obtain the final product.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[3-(tetrazol-1-yl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c17-11-16(7-2-1-3-8-16)20-15(24)10-18-13-5-4-6-14(9-13)23-12-19-21-22-23/h4-6,9,12,18H,1-3,7-8,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBMKBZOJZXIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CNC2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.